![molecular formula C8H15NO2 B1462482 Methyl 3-[(cyclopropylmethyl)amino]propanoate CAS No. 741698-52-2](/img/structure/B1462482.png)
Methyl 3-[(cyclopropylmethyl)amino]propanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bioavailability and Neurotoxicity Studies
Research on similar compounds, such as 2-Amino-3-(methylamino)propanoic acid (BMAA), highlights the importance of understanding the bioavailability and potential neurotoxic effects of amino acids and their derivatives. BMAA's high oral bioavailability in primates suggests that structurally related compounds like Methyl 3-[(cyclopropylmethyl)amino]propanoate might also exhibit significant bioavailability, warranting studies on their metabolic fate and potential neurotoxicity (Duncan et al., 1992).
Methylation and Biological Synthesis
S-adenosylmethionine (SAM) studies reveal its role as a methyl donor in various biological synthesis reactions. This suggests that Methyl 3-[(cyclopropylmethyl)amino]propanoate could participate in or be a product of similar methylation processes, offering pathways for the synthesis of complex molecules (Fontecave et al., 2004).
Anticancer Properties
Research on derivatives of related compounds indicates the potential for anticancer applications. For instance, the synthesis and evaluation of thiazole derivatives have shown antiproliferative activities, suggesting that Methyl 3-[(cyclopropylmethyl)amino]propanoate and its derivatives could be explored for similar medicinal properties (Yurttaş et al., 2022).
Synthetic Applications
The stereoselective synthesis of cyclopropanol amino acids from allylic sulfones, resulting in conformationally restricted building blocks, exemplifies the synthetic utility of related compounds. This underscores the potential of Methyl 3-[(cyclopropylmethyl)amino]propanoate in the synthesis of novel organic molecules with specific stereochemical configurations (Díez et al., 2003).
Biocatalysis
Investigations into the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid showcase the potential of utilizing biocatalysts for producing enantiopure compounds. This approach could be applied to Methyl 3-[(cyclopropylmethyl)amino]propanoate, facilitating the synthesis of chiral molecules for pharmaceutical applications (Li et al., 2013).
Propiedades
IUPAC Name |
methyl 3-(cyclopropylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-5-9-6-7-2-3-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEDSNICSGHOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(cyclopropylmethyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




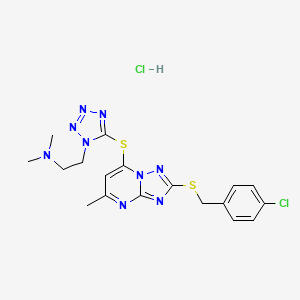

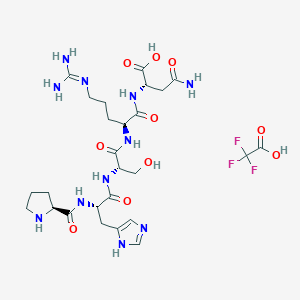
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1462405.png)
![2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1462409.png)
![Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate](/img/structure/B1462410.png)
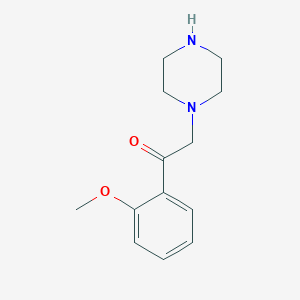
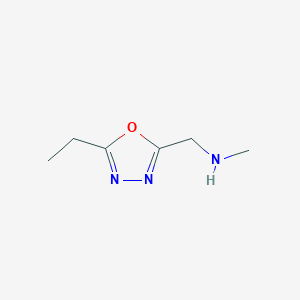

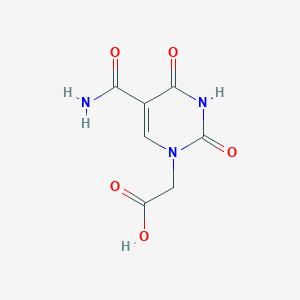

![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)
![5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1462421.png)